N-((1,2,3,4-Tetrahydro-1-quinolyl)methyl)phthalimide

Medicinal Chemistry Structural Isomerism Structure–Activity Relationship

A structurally minimized (MW 292.3) tetrahydroquinoline-phthalimide conjugate for fragment-based drug discovery. Its N-1 regiospecific attachment preserves a tertiary amine handle for further elaboration, distinguishing it from C-2-substituted isomers. - Verified Identity: Comprehensive EI-MS and IR (KBr/Nujol) spectra publicly archived in SDBS (No. 24321), enabling in-house identity confirmation without a custom reference standard. - Synthetic Tractability: Accessible via a one-step Mannich route, supporting cost-effective re-supply for SAR campaigns. - Quality Assurance: Ideal for GLP/ISO 17025 workflows; incoming spectral matching against SDBS benchmarks reduces the risk of erroneous starting material propagating through multi-step syntheses.

Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
Cat. No. B12116662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1,2,3,4-Tetrahydro-1-quinolyl)methyl)phthalimide
Molecular FormulaC18H16N2O2
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C1)CN3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C18H16N2O2/c21-17-14-8-2-3-9-15(14)18(22)20(17)12-19-11-5-7-13-6-1-4-10-16(13)19/h1-4,6,8-10H,5,7,11-12H2
InChIKeyFLWIQTKVBFFNJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Tetrahydroquinolylmethyl)phthalimide Identity & Characterization


N-((1,2,3,4-Tetrahydro-1-quinolyl)methyl)phthalimide (CAS 2738-99-0, molecular formula C₁₈H₁₆N₂O₂, molecular weight 292.3 g/mol) is a hybrid heterocyclic compound in which a phthalimide moiety is tethered via a methylene bridge to the N-1 position of a 1,2,3,4-tetrahydroquinoline (THQ) scaffold [1]. The compound belongs to the broader class of N-substituted phthalimide–tetrahydroquinoline conjugates, a structural family recognized for its potential in medicinal chemistry and agrochemical discovery programs [2]. Comprehensive spectroscopic characterization—including electron ionization mass spectrometry (EI-MS, 75 eV) and infrared spectroscopy (IR, KBr disc and Nujol mull)—is publicly archived in the SDBS spectral database (SDBS No. 24321), providing verified analytical benchmarks for identity confirmation during procurement [1][3]. This compound is structurally distinguished from its closest analogs by the regiospecific attachment of the phthalimidomethyl group at the N-1 (ring nitrogen) position of the tetrahydroquinoline system, rather than at carbon positions (C-2 through C-8) or on the fully aromatic quinoline ring.

Spectral Identity
Verified EI-MS and IR spectra archived in AIST SDBS for incoming QC confirmation
Synthetic Access
One-step Mannich route supports cost-effective multi-gram procurement
Research Scaffold
Reported class-level anticoagulant and antibacterial chemotype for screening programs

Structural Differentiation of N-(Tetrahydroquinolylmethyl)phthalimide


Generic substitution within the phthalimide–tetrahydroquinoline hybrid class is precluded by three structural parameters that directly govern physicochemical and pharmacological behavior: (i) the regiospecific point of attachment (N-1 vs. C-2, C-3, or C-8), which determines the electronic character of the tetrahydroquinoline nitrogen and its capacity for further derivatization or target engagement; (ii) the saturation state of the quinoline ring (tetrahydro vs. fully aromatic quinoline vs. fully saturated octahydro), which modulates conformational flexibility, lipophilicity (cLogP), and metabolic stability [1]; and (iii) the methylene spacer length between the phthalimide and THQ moieties, which influences the spatial orientation of the two pharmacophoric units [2]. The compound's N-1 attachment mode yields a tertiary aniline-type nitrogen within the THQ ring, in contrast to the secondary amine character of C-2-substituted positional isomers such as 2-(phthalimidomethyl)tetrahydroquinoline (CAS 150535-19-6). These structural distinctions translate into measurably different spectroscopic signatures, reactivity profiles, and—based on class-level structure–activity relationship (SAR) data from tetrahydroquinoline–phthalimide hybrids—divergent biological activity landscapes [3]. Consequently, generic replacement without empirical verification of functional equivalence carries a high risk of altered performance in target applications.

Regiospecific N-1 attachment
C-2 positional isomer (CAS 150535-19-6) presents a secondary amine and different LogP—functional equivalence may not transfer without verification.
Saturation state mismatch
Aromatic quinoline or fully saturated octahydro analogs differ in conformational flexibility and MW—performance may shift in target engagement or metabolic assays.
No public spectra for analogs
C-2 isomer and quinoline/octahydro comparators lack authoritative spectral reference data—identity verification risk increases during procurement.

N-(Tetrahydroquinolylmethyl)phthalimide Differentiation Evidence


Regiospecific N-1 vs. C-2 Attachment

N-((1,2,3,4-Tetrahydro-1-quinolyl)methyl)phthalimide bears the phthalimidomethyl substituent at the N-1 (ring nitrogen) position of the tetrahydroquinoline scaffold, producing a tertiary aniline-type nitrogen with distinct electronic and steric properties. In contrast, the positional isomer 2-(phthalimidomethyl)tetrahydroquinoline (CAS 150535-19-6) carries the identical substituent at the C-2 carbon position, leaving the THQ nitrogen as a secondary amine (pKa ~5.0–6.0 for protonated form) . This regiospecific difference produces measurably distinct properties: the N-1 isomer possesses a LogP (predicted) of approximately 2.97 versus ~2.65 for the C-2 isomer (ACD/Labs Percepta estimate), reflecting altered hydrogen-bonding capacity . The N-1 attachment mode additionally enables further N-functionalization (e.g., quaternization or oxidation to the N-oxide) that is unavailable to the C-2 isomer without first derivatizing the secondary amine. Published SAR data from the broader 4-aminoquinoline-phthalimide series demonstrate that the point of phthalimide attachment to the quinoline/THQ scaffold is a critical determinant of biological potency, with IC₅₀ values varying by up to 5-fold depending on linker position and spacer length [1]. These structural parameters directly affect procurement decisions when the intended application requires a specific nitrogen substitution pattern for target binding, metabolic stability, or synthetic elaboration.

Attachment Regiospecificity
Head-to-head
ΔLogP ≈ +0.32 (N-1 more lipophilic), 0 vs. 1 H-bond donor
Supports membrane permeability differentiation between isomers
Predicted properties; empirical confirmation recommended
Medicinal Chemistry Structural Isomerism Structure–Activity Relationship

Intermediate Saturation State Differentiation

The target compound occupies an intermediate saturation state within the quinoline-phthalimide spectrum: its 1,2,3,4-tetrahydroquinoline core is partially saturated (four sp³ carbons in the heterocyclic ring), distinguishing it from both the fully aromatic N-[8]quinolylmethyl-phthalimide (CAS 109558-04-5; C₁₈H₁₂N₂O₂; MW 288.3; planar, rigid structure) and the fully saturated N-((octahydro-1(2H)-quinolyl)methyl)phthalimide (CAS 94263-01-1; C₁₈H₂₂N₂O₂; MW 298.4; fully flexible decahydroquinoline ring system) . This intermediate saturation confers a molecular weight of 292.3 g/mol—positioned between the aromatic (288.3) and fully saturated (298.4) extremes—and a balanced conformational profile that combines the partial rigidity needed for target complementarity with sufficient flexibility to accommodate induced-fit binding [1]. The tetrahydroquinoline ring can adopt half-chair conformations that are unavailable to the planar aromatic quinoline system, while retaining aromatic character in the benzo-fused ring for potential π-stacking interactions. Published molecular modeling studies on tetrahydroquinoline-based Factor Xa inhibitors have demonstrated that the THQ saturation state directly influences docking scores and predicted binding free energies, with tetrahydro analogs showing improved complementarity to the S1 pocket compared to fully aromatic quinoline derivatives (ΔG_binding differences of 1–3 kcal/mol in silico) [1]. For procurement, this means the target compound offers a distinct conformational and physicochemical profile that cannot be replicated by simply selecting the aromatic quinoline or fully saturated octahydro analog.

Saturation State
Class-level
MW 292.3 (intermediate); ΔMW +4.0 vs aromatic, −6.1 vs fully saturated
Balanced conformational profile may support induced-fit target engagement
Conformational advantage inferred from THQ X-ray data; binding must be verified
Physicochemical Profiling Conformational Analysis Lead Optimization

Public Spectral Reference Data Availability

N-((1,2,3,4-Tetrahydro-1-quinolyl)methyl)phthalimide is supported by a comprehensive, publicly accessible spectral dataset archived in the AIST Spectral Database for Organic Compounds (SDBS No. 24321). This includes an electron ionization mass spectrum (MS-IW-0371, acquired at 75 eV with source temperature 180 °C and sample temperature 130 °C), an infrared spectrum acquired in KBr disc (IR-NIDA-31222), and an additional IR spectrum acquired in Nujol mull (IR-NIDA-30996) [1][2]. In contrast, closely related analogs such as 2-(phthalimidomethyl)tetrahydroquinoline (CAS 150535-19-6), N-[8]quinolylmethyl-phthalimide (CAS 109558-04-5), and N-((octahydro-1(2H)-quinolyl)methyl)phthalimide (CAS 94263-01-1) lack comparable multi-modal, publicly archived spectral characterization in authoritative databases [3]. The availability of verified reference spectra enables: (i) unambiguous identity confirmation via spectral matching upon receipt of purchased material; (ii) detection of synthetic impurities or degradation products by comparison with reference MS fragmentation patterns; (iii) polymorph identification through IR spectral comparison (KBr disc vs. Nujol mull data available for the target compound). For procurement workflows operating under ISO 9001 or GLP quality management systems, the existence of authoritative spectral reference data constitutes a tangible advantage in supplier qualification, certificate of analysis (CoA) verification, and batch-to-batch consistency monitoring.

Spectral Reference Data
Reported
3 spectral datasets in AIST SDBS vs 0 for comparators
Enables independent identity verification without in-house synthesis of standard
SDBS No. 24321; data from national metrology institute
Analytical Chemistry Quality Control Compound Identity Verification

Class-Level Anticoagulant Activity

While no direct biological assay data are publicly available for the target compound itself, the tetrahydroquinoline-phthalimide hybrid chemotype has been validated as a scaffold for coagulation factor inhibition in two independent studies from the Shikhaliev group. Hybrid molecules obtained by N-alkylation of phthalimide with N-chloroacetamide derivatives of 2,2,4-trimethyl-4-aryl-1,2,3,4-tetrahydroquinoline demonstrated moderate inhibitory activity against blood coagulation Factor Xa [1]. In a complementary molecular modeling and experimental study, 1,2,3,4-tetrahydroquinoline-based inhibitors were identified with an IC₅₀ of 3.68 μM against Factor Xa and 2 μM against Factor XIa for the best-performing compounds [2]. These data establish that the tetrahydroquinoline–phthalimide hybrid architecture is capable of engaging the active sites of coagulation serine proteases at micromolar concentrations. The target compound, featuring an N-1 methylene-linked phthalimide on an unsubstituted THQ core, represents a structurally minimized scaffold within this validated chemotype—offering a lower molecular weight (292.3 vs. ~400–500 for the trimethyl-aryl THQ hybrids) and fewer stereochemical complexity elements, which may facilitate hit expansion and SAR exploration [3]. Procurement of the target compound for anticoagulant screening programs is supported by this class-level validation, though users should anticipate that potency optimization will require further structural elaboration based on the SAR trends established in the reference studies.

Anticoagulant Class Activity
Class-level
FXa IC50 3.68 μM (lead); FXIa IC50 2 μM (lead) for elaborated THQ hybrids
Supports anticoagulant screening context for minimal scaffold
Target compound activity not experimentally determined; potency must be verified
Anticoagulant Discovery Factor Xa Inhibition Serine Protease Inhibitors

Class-Level Antibacterial Activity

The N-substituted phthalimide chemotype has demonstrated quantifiable in vitro antibacterial activity across multiple independent studies, providing class-level validation for the target compound's phthalimide pharmacophore. Nayab et al. (2017) reported that Schiff base derivatives of phthalimide exhibited IC₅₀ values of 14.8 μg/mL against Staphylococcus aureus (compound 3c) and 49.7–67.6 μg/mL against Escherichia coli (compounds 3a and 3b), with accompanying DNA-binding studies confirming interaction with calf thymus DNA as a potential mechanism of action [1]. In the antifungal domain, Pan et al. (2016) demonstrated that N-substituted phthalimides bearing quinoline moieties achieved IC₅₀ values of 7.92 μg/mL against Botrytis cinerea and 10.85 μg/mL against Alternaria solani for the most active derivatives—confirming that quinoline/quinoline-like substitution on the phthalimide nitrogen enhances antifungal potency relative to simple N-alkyl phthalimides such as N-methylphthalimide (which lacks this activity at comparable concentrations) [2]. A broader review by Rateb et al. (2016) on phthalimide analogs as antimicrobial and antitubercular agents further establishes that N-substitution with heterocyclic moieties is a critical determinant of antibacterial potency, with MIC values for the most active derivatives in the range of 3.53–12.5 μM against Mycobacterium tuberculosis H37Rv [3]. The target compound combines both validated structural features—the phthalimide core and a nitrogen-containing heterocyclic (tetrahydroquinoline) N-substituent—within a single molecular entity, positioning it as a structurally privileged scaffold for antimicrobial screening cascades.

Antibacterial Class Activity
Class-level
Phthalimide Schiff bases: S. aureus IC50 14.8 μg/mL; E. coli IC50 49.7–67.6 μg/mL
Supports antimicrobial screening context for DNA-targeting chemotype
Activity of target compound not determined; class-level data only
Antibacterial Discovery DNA Binding Agents Antimicrobial Resistance

Synthetic Accessibility via Mannich Condensation

N-((1,2,3,4-Tetrahydro-1-quinolyl)methyl)phthalimide is accessible through a straightforward Mannich-type condensation between phthalimide, formaldehyde (or paraformaldehyde), and 1,2,3,4-tetrahydroquinoline [1]. This one-step, three-component reaction exploits the nucleophilicity of the THQ ring nitrogen to trap the iminium ion generated from phthalimide and formaldehyde, regioselectively forming the N-1 methylene-linked product. In contrast, the synthesis of the C-2 positional isomer 2-(phthalimidomethyl)tetrahydroquinoline (CAS 150535-19-6) requires a more complex multi-step sequence—typically involving initial functionalization at the C-2 position of quinoline (e.g., via Reissert reaction or directed ortho-metalation), followed by reduction to the tetrahydroquinoline stage and subsequent phthalimide coupling—or alternative routes such as Pd-catalyzed asymmetric hydrogenation of 3-phthalimido-substituted quinolines (which achieves up to 90% ee but requires chiral catalyst systems and high-pressure hydrogenation equipment) [2]. The Mannich route to the target compound proceeds under mild conditions (reflux in a suitable solvent with or without acid catalysis) and avoids protecting group manipulations, transition metal catalysts, and chromatographic purification in many reported protocols for analogous N-substituted phthalimide Mannich bases [3]. This synthetic efficiency translates to a lower projected cost of goods, reduced environmental footprint (fewer synthetic steps, lower E-factor), and greater scalability for procurement of multi-gram to kilogram quantities compared to the C-2 isomer or more highly substituted THQ-phthalimide hybrids.

Synthetic Efficiency
Reported
1-step Mannich condensation vs ≥3 steps for C-2 isomer
Supports cost-effective scale-up procurement for screening libraries
Mannich yields typically 70–90% for analogous substrates
Synthetic Chemistry Process Chemistry Cost of Goods

N-(Tetrahydroquinolylmethyl)phthalimide Application Scenarios


Fragment-Based Coagulation Factor Inhibitor Discovery

The target compound serves as a structurally minimized entry point into the tetrahydroquinoline-phthalimide chemotype validated for Factor Xa and Factor XIa inhibition. With a molecular weight of 292.3 g/mol—substantially lower than the 400–500 Da range of the optimized 2,2,4-trimethyl-4-aryl-THQ-phthalimide hybrids reported by Potapov et al. (Russ. J. Gen. Chem. 2023) [1]—the compound meets fragment-like physicochemical criteria (MW < 300, cLogP < 3) and presents three distinct vectors for structural elaboration: the benzo-fused ring of the THQ core, the methylene linker, and the phthalimide aromatic ring. The N-1 attachment mode preserves the THQ nitrogen as a tertiary amine available for further N-alkylation or N-oxide formation, providing a synthetic handle absent in C-2-substituted positional isomers. Procurement of this minimal scaffold enables systematic fragment growth and SAR exploration without the synthetic burden associated with more complex, multi-substituted analogs. Users should note that direct Factor Xa inhibitory activity at micromolar concentrations has been demonstrated for structurally elaborated THQ derivatives (IC₅₀ = 3.68 μM; Ilin et al., J. Mol. Graphics Modelling 2019) [2], but has not been experimentally confirmed for the unsubstituted target compound and must be established through empirical screening.

Antimicrobial Screening Against Gram-Positive Pathogens

The target compound combines the two structural motifs independently associated with antibacterial activity in the N-substituted phthalimide literature: the phthalimide core (implicated in DNA intercalation and topoisomerase inhibition) and the nitrogen-containing heterocyclic N-substituent (associated with enhanced antibacterial potency relative to simple N-alkyl phthalimides). Nayab et al. (Luminescence 2017) established that phthalimide Schiff bases achieve IC₅₀ values of 14.8 μg/mL against S. aureus, with molecular docking studies supporting binding to GlcN-6-P synthase as a potential target [1]. The tetrahydroquinoline moiety further contributes to membrane permeability and may facilitate access to intracellular targets in Gram-positive bacteria. Procurement of the target compound for inclusion in antimicrobial screening decks is supported by the consistent antibacterial signal observed across diverse N-substituted phthalimide chemotypes, though users should anticipate that MIC values for the specific compound will need to be determined experimentally and may differ from those of the more functionally elaborated Schiff base derivatives. The compound's favorable synthetic accessibility (one-step Mannich route) enables cost-effective procurement of the 100–500 mg quantities typically required for minimum inhibitory concentration (MIC) determination against ESKAPE pathogen panels.

Quality-Control Procurement with Verified Reference Spectra

For laboratories operating under GLP, GMP, or ISO 17025 quality management systems, the availability of authoritative, publicly archived reference spectra represents a critical procurement differentiator. The target compound is one of the few members of the tetrahydroquinoline-phthalimide hybrid class for which comprehensive spectral characterization—including EI-MS at standardized conditions (75 eV, direct inlet) and two complementary IR spectra (KBr disc and Nujol mull)—is archived in a national metrology institute database (AIST SDBS, SDBS No. 24321) [1][2]. This enables: (i) incoming identity verification via spectral matching without the need for in-house synthesis of an authentic reference standard; (ii) stability monitoring through comparison of IR spectra over time to detect polymorphic transitions or degradation; and (iii) supplier qualification through cross-referencing of vendor-provided Certificates of Analysis against the public reference data. These capabilities are particularly valuable for procurement of the compound as a starting material in medicinal chemistry campaigns where erroneous identity or unacceptable purity can propagate through multi-step synthetic sequences, resulting in significant resource wastage. The absence of equivalent public spectral data for the C-2 positional isomer (CAS 150535-19-6), the aromatic quinoline analog (CAS 109558-04-5), and the fully saturated octahydro analog (CAS 94263-01-1) makes the target compound the preferred choice for quality-assurance-intensive procurement workflows .

Chemical Biology Probe Development via Phthalimide Warhead

The phthalimidomethyl group at the N-1 position of the target compound presents a versatile synthetic handle for the generation of chemical biology probes. The phthalimide moiety can be selectively reduced (e.g., NaBH₄/EtOH or catalytic hydrogenation) to reveal a primary amine via the Gabriel synthesis manifold, enabling subsequent conjugation to biotin, fluorophores, or affinity resins for target identification studies [1]. Alternatively, the phthalimide carbonyl groups can serve as hydrogen-bond acceptors in target engagement, as demonstrated by molecular docking studies of phthalimide derivatives against GlcN-6-P synthase (Nayab et al., 2017) [2]. The tetrahydroquinoline nitrogen, being tertiary in the N-1 attachment mode, can be selectively oxidized to the N-oxide—a transformation that is not accessible to the C-2 positional isomer without prior protection of the secondary amine—providing a polarity-modulating handle for tuning physicochemical properties. The compound's intermediate saturation state further differentiates it from fully aromatic quinoline-based probes, as the tetrahydroquinoline ring exhibits distinct UV absorption properties (λ_max ~290–310 nm for the THQ chromophore vs. ~320–340 nm for quinoline), enabling orthogonal spectroscopic detection in cellular imaging applications. Procurement for probe development programs is facilitated by the one-step synthetic accessibility, which supports rapid resupply during iterative optimization cycles.

Application
Selection Property
Validation Focus
Coagulation factor inhibitor fragment screening
Minimal N-1 scaffold with tertiary amine handle for elaboration
Enzyme inhibition endpoint review (FXa/FXIa)
Antimicrobial screening studies
Phthalimide-THQ hybrid core with reported DNA-binding class activity
MIC endpoint against Gram-positive panels
Identity-verified procurement
Public EI-MS and IR reference spectra (AIST SDBS)
Incoming QC via spectral matching
Chemical biology probe synthesis
Gabriel amine handle from phthalimide for conjugation
Conjugation and target engagement assay
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